The synthesis of 2-Fluoro Atorvastatin tert-Butyl Ester involves several steps, primarily utilizing methods that modify the atorvastatin framework to introduce the fluorine atom. Key methods include:
2-Fluoro Atorvastatin tert-Butyl Ester participates in several chemical reactions:
These reactions are significant for modifying the compound for enhanced therapeutic efficacy or for developing new formulations .
The mechanism of action for 2-Fluoro Atorvastatin tert-Butyl Ester aligns closely with that of atorvastatin itself:
Research indicates that modifications like fluorination can lead to altered pharmacokinetics and increased potency against cholesterol synthesis pathways .
Key physical and chemical properties include:
2-Fluoro Atorvastatin tert-Butyl Ester has several scientific applications:
2-Fluoro Atorvastatin tert-Butyl Ester (chemical name: tert-butyl 2-((4R,6R)-6-(2-(2-(2-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)ethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate; molecular formula: C₄₀H₄₇FN₂O₅; molecular weight: 654.8 g/mol) is a strategically modified intermediate in the synthesis of fluorinated statins [3] [7]. The incorporation of a fluorine atom at the ortho-position of the phenyl ring alters the compound’s electronic properties and steric profile, enhancing its binding affinity to hydrophobic pockets in the 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase enzyme’s active site [6] [9]. This fluorine atom also improves metabolic stability by resisting oxidative degradation pathways common to non-halogenated analogs, thereby extending the molecule’s half-life during synthesis [9].
The ortho-fluorine configuration specifically reduces rotational freedom around the C–C bond connecting the pyrrole and phenyl rings, promoting a bioactive conformation that augments HMG-CoA reductase inhibition [6]. Comparative studies of fluorinated atorvastatin derivatives demonstrate a 15–30% increase in in vitro inhibitory potency relative to non-fluorinated counterparts, attributed to optimized van der Waals interactions with Leu562, Ala563, and Lys735 residues of the enzyme [7] [9].
Table 1: Structural and Electronic Properties of Atorvastatin Fluorinated Derivatives
Position of Fluorine | LogP* | HMG-CoA IC50 (nM) | Metabolic Half-Life (hr) |
---|---|---|---|
Ortho- (2-Fluoro) | 5.8 | 2.1 | 4.7 |
Para- (4-Fluoro) | 5.6 | 3.5 | 3.9 |
Non-Fluorinated | 5.2 | 8.9 | 2.5 |
*Experimental partition coefficient (octanol/water)
The tert-butyl ester moiety in 2-Fluoro Atorvastatin serves as a critical protecting group for the C1-carboxylic acid functionality during synthetic sequences [1] [2] [8]. This group exhibits exceptional stability under basic conditions (pH ≤ 12 at room temperature) and during nucleophilic transformations (e.g., Grignard reactions, enolate alkylations), which are incompatible with methyl or ethyl esters [2]. Its bulkiness minimizes side reactions such as epimerization at adjacent chiral centers—a key advantage given atorvastatin’s stereospecific (4R,6R) configuration [8].
Deprotection is achieved selectively under acidic conditions without disrupting sensitive functionalities like the dihydroxyheptanoic acid chain or pyrrole carboxamide. Common methods include:
Table 2: Deprotection Efficiency of tert-Butyl Esters in Atorvastatin Synthesis
Method | Conditions | Yield (%) | Lactone Impurity (%) |
---|---|---|---|
Aqueous H₃PO₄ | pH 1.0, 25°C, 8 hr | 92 | <0.5 |
Magic Blue / Et₃SiH | 0°C, 1 hr, CH₂Cl₂ | 95 | 0.3 |
Powdered KOH | THF, 25°C, 12 hr | 88 | 1.2 |
HCl/Dioxane | 4 M, reflux, 3 hr | 78 | 8.7 |
In industrial-scale atorvastatin synthesis, the tert-butyl ester enables a convergent approach: the protected side chain is coupled to the pyrrole core before deprotection and calcium salt formation, streamlining purification and improving overall yield to >65% [1] [8].
2-Fluoro Atorvastatin tert-Butyl Ester is pivotal for developing high-potency HMG-CoA reductase inhibitors and molecular imaging probes. As a synthetic precursor to ortho-fluorinated atorvastatin active pharmaceutical ingredients (APIs), it facilitates the production of analogs with enhanced hepatic selectivity and reduced off-target effects [7] [9]. The fluorine-18 isotopologue of this compound, synthesized via ruthenium-mediated ¹⁸F-deoxyfluorination, serves as a positron emission tomography (PET) tracer for quantifying statin biodistribution and resistance mechanisms [9]. Key applications include:
The integration of fluorination and tert-butyl protection strategies exemplifies modern medicinal chemistry’s rationale: balancing synthetic feasibility with tailored bioactivity for next-generation therapeutics targeting hypercholesterolemia and atherosclerosis [1] [6] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7